5'-O-tert-Butyldimethylsilyl Rosuvastatin Lactone
CAS No.: 1246832-82-5
Cat. No.: VC0030838
Molecular Formula: C28H40FN3O5SSi
Molecular Weight: 577.787
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1246832-82-5 |
|---|---|
| Molecular Formula | C28H40FN3O5SSi |
| Molecular Weight | 577.787 |
| IUPAC Name | N-[5-[(E)-2-[4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethenyl]-4-(4-fluorophenyl)-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide |
| Standard InChI | InChI=1S/C28H40FN3O5SSi/c1-18(2)25-23(15-14-21-16-22(17-24(33)36-21)37-39(8,9)28(3,4)5)26(19-10-12-20(29)13-11-19)31-27(30-25)32(6)38(7,34)35/h10-15,18,21-22H,16-17H2,1-9H3/b15-14+ |
| Standard InChI Key | WZGPIBBCDYPFDI-CCEZHUSRSA-N |
| SMILES | CC(C)C1=NC(=NC(=C1C=CC2CC(CC(=O)O2)O[Si](C)(C)C(C)(C)C)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C |
Introduction
Chemical Identity and Properties
5'-O-tert-Butyldimethylsilyl Rosuvastatin Lactone is characterized by specific chemical identifiers and physical properties that define its structure and behavior in chemical reactions.
Basic Identification
The compound is formally identified through the following parameters:
| Parameter | Value |
|---|---|
| Chemical Name | 5'-O-tert-Butyldimethylsilyl Rosuvastatin Lactone |
| CAS Registry Number | 1246832-82-5 |
| Molecular Formula | C₂₈H₄₀FN₃O₅SSi |
| Molecular Weight | 577.787 g/mol |
| IUPAC Name | N-[5-[(1E)-2-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]tetrahydro-6-oxo-2H-pyran-2-yl]ethenyl]-4-(4-fluorophenyl)-6-(1-methylethyl)-2-pyrimidinyl]-N-methyl-methanesulfonamide |
This compound features a complex structure that includes a pyrimidine ring, a fluorophenyl group, and a lactone ring with a tert-butyldimethylsilyl protecting group at the 5' position .
Structural Characteristics
The structural architecture of 5'-O-tert-Butyldimethylsilyl Rosuvastatin Lactone includes several key functional groups that contribute to its chemical properties and reactivity:
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A pyrimidine heterocyclic core substituted with a 4-fluorophenyl group
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A lactone ring (tetrahydro-6-oxo-2H-pyran) protected with a tert-butyldimethylsilyl group
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An isopropyl substituent on the pyrimidine ring
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A methylsulfonamide group attached to the pyrimidine nitrogen
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A trans-alkene linker connecting the heterocyclic core to the lactone ring
This intricate arrangement of functional groups makes the molecule a valuable precursor in statin synthesis.
Synthesis Methodologies
The synthesis of 5'-O-tert-Butyldimethylsilyl Rosuvastatin Lactone involves sophisticated organic chemistry techniques, with several established pathways reported in the literature.
Lactone Pathway via Wittig Reaction
One of the most significant synthetic approaches to this compound employs the Wittig reaction as a key step. This method represents the first reported entry to statins via a lactonized side chain, which has been specifically applied to rosuvastatin synthesis .
The key steps in this synthetic pathway include:
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Preparation of (2S,4R)-4-(tert-butyldimethylsilyloxy)-6-oxotetrahydro-2H-pyran-2-carbaldehyde
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Synthesis of a phosphonium salt from an appropriately functionalized pyrimidine heterocycle
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Wittig coupling of these components to establish the carbon framework with the correct stereochemistry
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Selective deprotection and hydrolysis steps to obtain the final product
This approach offers significant advantages, including high yield and stereoselectivity in forming the critical alkene linkage between the heterocyclic core and the lactone moiety .
Chemical Reactions and Transformations
5'-O-tert-Butyldimethylsilyl Rosuvastatin Lactone participates in various chemical reactions that highlight its versatility in synthetic organic chemistry.
Deprotection Chemistry
The deprotection of the tert-butyldimethylsilyl group is a crucial transformation in the synthesis of rosuvastatin. This step can be accomplished through several methods:
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Treatment with tetrabutylammonium fluoride (TBAF) in THF, often with acetic acid as a buffer
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Exposure to acidic conditions, such as aqueous HCl
The deprotection reaction is particularly important as it reveals the hydroxyl group necessary for the biological activity of the final statin compound. When combined with hydrolysis of the lactone ring, this transformation converts 5'-O-tert-Butyldimethylsilyl Rosuvastatin Lactone into active rosuvastatin .
Additional Reactive Transformations
The compound undergoes several other important chemical transformations:
| Reaction Type | Reagents | Product |
|---|---|---|
| Oxidation | Potassium permanganate, Chromium trioxide | Oxidized derivatives |
| Reduction | Lithium aluminum hydride | Reduced alcohol derivatives |
| Substitution | Various nucleophiles | Substituted derivatives |
| Hydrolysis | Basic conditions (NaOH, LiOH) | Open-chain hydroxy acid form |
These reactions demonstrate the compound's chemical versatility and its utility as a synthetic intermediate in pharmaceutical development.
Role in Pharmaceutical Synthesis
5'-O-tert-Butyldimethylsilyl Rosuvastatin Lactone serves as a critical intermediate in the synthetic pathway to rosuvastatin, a widely prescribed cholesterol-lowering medication.
Significance in Rosuvastatin Production
The compound represents a protected form of the rosuvastatin side chain, which is essential for the drug's biological activity. The strategic protection of the hydroxyl group allows for:
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Controlled manipulation of the molecular structure
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Prevention of unwanted side reactions
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Selective functionalization at specific sites
In pharmaceutical manufacturing, this approach enables efficient and scalable production of rosuvastatin with high purity and yield .
Analytical and Quality Control Applications
5'-O-tert-Butyldimethylsilyl Rosuvastatin Lactone is also utilized as a reference standard in:
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Analytical testing of rosuvastatin formulations
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Identification of potential impurities in drug products
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Quality control during commercial production
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Regulatory filings with authorities such as the FDA
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Development of Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF)
These applications underscore the compound's importance in ensuring the safety, efficacy, and quality of rosuvastatin-based pharmaceutical products .
Structural Comparisons with Related Compounds
5'-O-tert-Butyldimethylsilyl Rosuvastatin Lactone can be contextually understood through comparison with related statin compounds and derivatives.
Relationship to Rosuvastatin Lactone
The compound is directly related to Rosuvastatin Lactone (C₂₂H₂₆FN₃O₅S, MW: 463.52), differing only by the presence of the tert-butyldimethylsilyl protecting group. This structural relationship is important in understanding the compound's role in the synthetic pathway and its identification as an impurity or intermediate .
Comparison with Other Statin Derivatives
When compared to other statin compounds and their synthetic intermediates, several distinctions become apparent:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| 5'-O-tert-Butyldimethylsilyl Rosuvastatin Lactone | C₂₈H₄₀FN₃O₅SSi | 577.787 | TBDMS-protected lactone, pyrimidine core |
| Rosuvastatin Lactone | C₂₂H₂₆FN₃O₅S | 463.52 | Unprotected lactone, pyrimidine core |
| Rosuvastatin (active form) | C₂₂H₂₈FN₃O₆S | 481.539 | Open hydroxy acid form, pyrimidine core |
| Simvastatin Lactone | C₂₅H₃₈O₅ | 418.57 | Hexahydronaphthalene core, different side chain |
These structural differences influence the compounds' physical properties, synthetic utility, and biological activity profiles .
Analytical Characterization
Accurate identification and purity assessment of 5'-O-tert-Butyldimethylsilyl Rosuvastatin Lactone are critical for its application in pharmaceutical research and development.
Spectroscopic Identification
The compound can be characterized using various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the carbon and hydrogen framework, confirming the presence of key structural elements
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Mass Spectrometry (MS) verifies the molecular weight (577.787 g/mol) and fragmentation pattern
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Infrared (IR) spectroscopy identifies functional groups, particularly the lactone carbonyl and silyl ether bonds
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Ultraviolet-Visible (UV-Vis) spectroscopy detects the chromophoric systems in the molecule
| Analytical Parameter | Typical Specification |
|---|---|
| HPLC Purity | >95% |
| Appearance | White to off-white solid |
| Identification | Positive by NMR, MS, IR |
| Water Content | <0.5% |
| Residual Solvents | Within ICH limits |
These stringent purity requirements ensure the compound's reliability in synthetic and analytical applications .
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